molecular formula C11H11F2NOS B14624534 N-{3-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide CAS No. 54413-19-3

N-{3-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide

Cat. No.: B14624534
CAS No.: 54413-19-3
M. Wt: 243.27 g/mol
InChI Key: CBKQMRDYYROYBA-UHFFFAOYSA-N
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Description

N-{3-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide is a synthetic organic compound characterized by the presence of a difluoromethylsulfanyl group attached to a phenyl ring, which is further connected to a 2-methylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide typically involves the following steps:

    Formation of the Difluoromethylsulfanyl Intermediate:

    Coupling with Phenyl Ring: The intermediate is then coupled with a phenyl ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Amidation: The final step involves the formation of the amide bond through a reaction between the phenyl intermediate and 2-methylprop-2-enamide under appropriate conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.

    Substitution: The difluoromethylsulfanyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents, and low temperatures.

    Substitution: Amines, thiols, polar aprotic solvents, and mild heating.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Thiol-substituted or amine-substituted derivatives.

Scientific Research Applications

N-{3-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of N-{3-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylsulfanyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(Trifluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide
  • N-{3-[(Methylthio)phenyl]-2-methylprop-2-enamide
  • N-{3-[(Ethylthio)phenyl]-2-methylprop-2-enamide

Uniqueness

N-{3-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide is unique due to the presence of the difluoromethylsulfanyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for drug design and development.

Properties

CAS No.

54413-19-3

Molecular Formula

C11H11F2NOS

Molecular Weight

243.27 g/mol

IUPAC Name

N-[3-(difluoromethylsulfanyl)phenyl]-2-methylprop-2-enamide

InChI

InChI=1S/C11H11F2NOS/c1-7(2)10(15)14-8-4-3-5-9(6-8)16-11(12)13/h3-6,11H,1H2,2H3,(H,14,15)

InChI Key

CBKQMRDYYROYBA-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NC1=CC(=CC=C1)SC(F)F

Origin of Product

United States

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